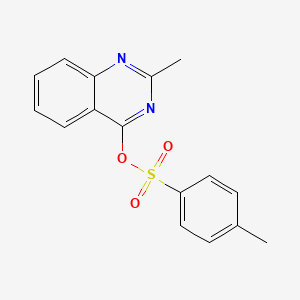

(2-methylquinazolin-4-yl) 4-methylbenzenesulfonate

Description

Properties

Molecular Formula |

C16H14N2O3S |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(2-methylquinazolin-4-yl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C16H14N2O3S/c1-11-7-9-13(10-8-11)22(19,20)21-16-14-5-3-4-6-15(14)17-12(2)18-16/h3-10H,1-2H3 |

InChI Key |

PBOVEPLFUGJICU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=NC3=CC=CC=C32)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazoline Core Intermediate

The initial step in preparing (2-methylquinazolin-4-yl) 4-methylbenzenesulfonate typically involves synthesizing a 2-methylquinazolin-4-one or related quinazoline intermediate. This is commonly achieved through:

Cyclization of 2-aminobenzamide derivatives with appropriate reagents such as chloroacetonitrile or isatoic anhydride under base-promoted conditions in solvents like dimethyl sulfoxide (DMSO). For example, 2-chloromethyl-3H-quinazolin-4-one can be prepared from methyl 2-aminobenzoate and 2-chloroacetonitrile with yields around 85%.

Transition-metal-free base-promoted nucleophilic aromatic substitution (SNAr) reactions of ortho-halobenzamides with amides or amines in DMSO using bases such as cesium carbonate or potassium carbonate provide efficient routes to 2-substituted quinazolin-4-ones.

Oxidative cyclization protocols using hydrogen peroxide in DMSO at elevated temperatures (around 150 °C) have also been reported to afford quinazolin-4(3H)-one scaffolds from substituted 2-amino benzamides in good yields.

Preparation of 4-Methylbenzenesulfonyl Chloride and Sodium 4-Methylbenzenesulfinate

The sulfonate part of the target compound is derived from 4-methylbenzenesulfonyl chloride or its sodium salt precursor:

Synthesis of sodium 4-methylbenzenesulfinate involves dissolving 4-methylbenzenesulfonyl chloride in dichloromethane and adding it dropwise to an aqueous sodium sulfite solution under alkaline conditions (adjusted with 10% sodium hydroxide). The reaction mixture is then subjected to solvent removal and product isolation by cooling, filtration, washing, and drying to obtain the sulfinate salt.

This method is industrially favorable due to controlled addition rates, solvent recovery, and minimized environmental impact.

Formation of (2-methylquinazolin-4-yl) 4-methylbenzenesulfonate

The key step is the esterification of the quinazoline intermediate with 4-methylbenzenesulfonyl chloride:

Esterification reaction is typically carried out by treating 2-chloromethylquinazolin-4-one derivatives with p-toluenesulfonyl chloride (4-methylbenzenesulfonyl chloride) in an aprotic solvent such as dichloromethane. The reaction is performed in the presence of a base like trimethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate sulfonate ester formation.

This method yields the quinazoline sulfonate ester in high yields (around 88%) under mild conditions.

Subsequent substitution reactions on the quinazoline ring can be performed to introduce further functional groups if necessary.

Summary Table of Preparation Steps and Conditions

Research Findings and Optimization Notes

The use of DMAP as a nucleophilic catalyst significantly improves the efficiency of sulfonate ester formation by activating the sulfonyl chloride.

Base choice (e.g., trimethylamine) is critical for neutralizing the HCl byproduct and driving the reaction forward.

The solvent dichloromethane is preferred for its ability to dissolve both reagents and facilitate easy work-up.

Temperature control is essential to avoid decomposition of sensitive intermediates.

The synthetic route benefits from the modularity of quinazoline functionalization , allowing for subsequent derivatization if required.

Industrial synthesis of the sulfonate salt precursor emphasizes environmental considerations , including solvent recycling and controlled addition rates to minimize hydrolysis and emissions.

Chemical Reactions Analysis

Types of Reactions

(2-methylquinazolin-4-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the quinazoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can result in various sulfonate derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antitumor and antimicrobial properties . Quinazoline derivatives, including (2-methylquinazolin-4-yl) 4-methylbenzenesulfonate, have shown promising results against various cancer cell lines and pathogenic microorganisms.

Antitumor Activity :

Research indicates that derivatives of quinazoline can inhibit tumor growth in vivo. For instance, a study demonstrated that certain analogs of quinazoline exhibited significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 18.79 to 31.85 µM/L .

Antimicrobial Activity :

The compound has also been evaluated for its antibacterial properties. A study found that quinazoline derivatives exhibited activity against multi-drug resistant bacteria such as Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

| Activity Type | Target Pathogen/Cell Line | EC50/MIC Values | Reference |

|---|---|---|---|

| Antitumor | MCF-7 | IC50 ~ 18.79 µM | |

| Antitumor | HepG2 | IC50 ~ 31.85 µM | |

| Antibacterial | Acinetobacter baumannii | MIC ~ 1 µM |

Pharmacological Insights

The pharmacokinetic profile of (2-methylquinazolin-4-yl) 4-methylbenzenesulfonate suggests favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation. Studies have indicated that modifications to the quinazoline core can enhance bioavailability and therapeutic efficacy .

Case Study 1: Antitumor Efficacy

A series of synthesized quinazoline derivatives were tested for their antitumor effects on MCF-7 and HepG2 cell lines. The results indicated that specific substitutions on the quinazoline ring significantly enhanced the compounds' anticancer activity, with some derivatives achieving IC50 values below 20 µM, suggesting potential for clinical application in cancer therapy .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial efficacy, derivatives of (2-methylquinazolin-4-yl) 4-methylbenzenesulfonate were assessed against various bacterial strains. The findings revealed potent activity against resistant strains, indicating that this compound could serve as a lead structure for developing new antibacterial agents .

Mechanism of Action

The mechanism of action of (2-methylquinazolin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations:

- Hydrogen Bonding : Ionic sulfonate salts like 4-bromoanilinium 4-methylbenzenesulfonate exhibit strong N–H⋯O interactions, forming layered or chain-like crystal structures . The quinazoline derivative may engage in similar hydrogen bonding via its N-atoms, though its neutral structure would differ from ionic salts.

- Synthetic Methods : Microwave-assisted synthesis is effective for aryl sulfonates (e.g., 4-formylphenyl derivative ), while alkyl sulfonates like cyclohexyl tosylate are typically prepared via conventional esterification .

- Applications : Sulfonate esters serve diverse roles: trifluoroethyl tosylate is an electrophilic reagent , while niraparib tosylate (a PARP inhibitor) highlights pharmaceutical relevance .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds reveal distinct packing motifs:

- 4-Bromoanilinium 4-methylbenzenesulfonate : Forms [010] chains via N–H⋯O bonds, with O⋯O contacts (2.843 Å) stabilizing layers .

- 2-Aminoanilinium 4-methylbenzenesulfonate: Exhibits [010] chains through N–H⋯O interactions, with dihedral angles between aromatic rings influencing packing .

- Inference for Target Compound : The quinazoline ring’s planar structure and sulfonate group may promote π-π stacking and hydrogen bonding, but the absence of an ionic charge could reduce lattice stability compared to anilinium salts.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Hydrogen-Bonding Geometries in Crystal Structures

| Compound | D–H⋯A | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|---|

| 4-Bromoanilinium tosylate | N–H⋯O | 2.843 | 167 | R₂²(4) ring |

| 2-Aminoanilinium tosylate | N–H⋯O | 2.892 | 165 | [010] chains |

Biological Activity

The compound (2-methylquinazolin-4-yl) 4-methylbenzenesulfonate is a derivative of quinazoline, a well-known scaffold in medicinal chemistry, particularly for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential as anticancer agents, anti-inflammatory drugs, and inhibitors of various enzymes. This article focuses on the biological activity of (2-methylquinazolin-4-yl) 4-methylbenzenesulfonate, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of (2-methylquinazolin-4-yl) 4-methylbenzenesulfonate can be represented as follows:

This compound features a quinazoline ring substituted with a methyl group and a sulfonate group, which may influence its solubility and biological interactions.

Anticancer Activity

Quinazoline derivatives have shown significant anticancer potential. A study evaluated various quinazoline compounds against HepG2 and MCF-7 cancer cell lines. The results indicated that several derivatives exhibited IC50 values ranging from 7.09 to 31.85 μM against these cell lines, suggesting moderate to potent cytotoxic effects .

The specific activity of (2-methylquinazolin-4-yl) 4-methylbenzenesulfonate has not been extensively detailed in the literature; however, related compounds have demonstrated promising results. For instance, compounds with similar structures were evaluated for their ability to inhibit dihydrofolate reductase (DHFR) and tyrosine kinase receptors (TKR), both of which are crucial in cancer proliferation .

The mechanism by which quinazoline derivatives exert their anticancer effects often involves enzyme inhibition. The inhibition of TKR has been linked to reduced tumor growth in various cancers, including breast and prostate cancer. Additionally, the interaction with DHFR suggests a potential pathway for inducing apoptosis in cancer cells .

Data Summary

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| (2-methylquinazolin-4-yl) 4-methylbenzenesulfonate | HepG2 | Not specified | Potential DHFR inhibitor |

| Related Quinazoline Derivative 1 | MCF-7 | 10.58 | TKR inhibition |

| Related Quinazoline Derivative 2 | HepG2 | 18.79 | DHFR inhibition |

| Doxorubicin | HepG2 | 8.55 | Topoisomerase II inhibitor |

Case Studies

- In Vitro Studies : A systematic investigation into quinazoline derivatives revealed that modifications to the quinazoline ring could enhance cytotoxicity against specific cancer cell lines. Compounds with additional functional groups showed improved binding affinities and inhibitory effects on target enzymes .

- Computer-Aided Drug Design : Recent studies employed molecular docking techniques to predict the binding interactions of quinazoline derivatives with DNA and topoisomerase II enzymes. These studies indicated that certain substitutions could significantly increase biological activity by enhancing lipophilicity and receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.